N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide is an organic compound with the molecular formula C15H10BrCl2NO2. It is a brominated aromatic amide, characterized by the presence of two benzene rings, four chlorine atoms, two bromine atoms, and one nitrogen atom. This compound is used in various scientific fields, including medicinal, agricultural, and industrial applications.
Vorbereitungsmethoden
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)phenylacetic acid with 2-bromoacetamide in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80°C for a period of 2 hours. The reaction mixture is then quenched with hydrochloric acid, and the resulting product is purified by recrystallization from ethanol.
Analyse Chemischer Reaktionen
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals like Cloxazolam and its metabolites.
Biology: The compound has been studied for its potential use as an antioxidant and antimicrobial agent.
Medicine: It has been investigated for its potential to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, which plays a key role in inflammation and oxidative stress.
Industry: The compound is used in the development of therapeutic drugs and enzyme-catalyzed copolymerization processes.
Wirkmechanismus
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide involves the inhibition of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a key signaling molecule in the body. By inhibiting nitric oxide synthase, the compound may reduce inflammation and oxidative stress. Additionally, it may reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha.
Vergleich Mit ähnlichen Verbindungen
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide can be compared with other similar compounds, such as:
2-bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: This compound has a similar structure but differs in the position of the bromine atom.
2-bromoacetoamino-2’,5-dichlorobenzophenone: Another similar compound with different substituents on the benzene rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H11BrClNO2 |
---|---|
Molekulargewicht |
352.61 g/mol |
IUPAC-Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H11BrClNO2/c1-9(19)18-14-7-6-10(16)8-12(14)15(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H,18,19) |
InChI-Schlüssel |
IKINOIVAERNRHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.